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Introduction

EBI1 (Epstein-Barr virus-induced gene 1), also known as GPR183, is a G protein-coupled

receptor (GPCR) that plays a critical role in the immune system.[1] It is activated by oxysterols,

most potently by 7α,25-dihydroxycholesterol (7α,25-OHC), and its primary function is to guide

the migration of immune cells such as B cells, T cells, and dendritic cells to specific locations

within lymphoid organs.[1][2] GPR183 signaling is primarily coupled through the Gαi subunit of

heterotrimeric G proteins, leading to the inhibition of adenylyl cyclase and subsequent

downstream signaling events that culminate in chemotaxis.[3][4] Given its role in coordinating

immune responses, GPR183 is a significant target for drug development in the context of

autoimmune diseases, inflammatory conditions, and certain viral infections.[2][4][5]

Fluorescence imaging techniques offer powerful, non-invasive, and high-content methods to

study the biology of GPR183 in real-time and at the subcellular level.[6][7][8] These

approaches are essential for elucidating receptor localization, trafficking, protein-protein

interactions, and downstream signaling functions. This document provides detailed protocols

for applying key fluorescence imaging techniques to the study of GPR183.
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Application: Immunofluorescence (IF) is a cornerstone technique used to determine the

subcellular distribution of endogenous or epitope-tagged GPR183 in fixed cells.[9] This method

helps researchers visualize whether the receptor is predominantly on the plasma membrane,

within intracellular compartments, or if its localization changes under different physiological

conditions or upon mutations.
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Caption: GPR183 (EBI1) signaling pathway initiated by oxysterol binding.

Experimental Protocol: Indirect Immunofluorescence
Cell Culture and Preparation:

Seed cells (e.g., HEK293T, CHO-K1, or a relevant immune cell line like Ramos B cells)

onto sterile glass coverslips in a 24-well plate. If studying endogenous GPR183, ensure

the cell line has sufficient expression. For overexpression studies, transfect cells with a

plasmid encoding GPR183 (with or without an epitope tag like HA or FLAG) 24 hours prior

to the experiment.
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Allow cells to adhere and grow to 60-80% confluency.

Fixation:

Gently aspirate the culture medium.

Wash cells once with 1x Phosphate-Buffered Saline (PBS).

Add 500 µL of 4% paraformaldehyde (PFA) in PBS to each well and incubate for 15

minutes at room temperature (RT).

Aspirate PFA and wash the cells three times with PBS for 5 minutes each.

Permeabilization and Blocking:

Add 500 µL of permeabilization buffer (0.1% Triton X-100 in PBS) for 10 minutes at RT.

(Note: This step is required for intracellular targets but may be omitted for solely surface-

expressed proteins).

Wash three times with PBS.

Add 500 µL of blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or 10% Normal Goat

Serum in PBS) and incubate for 1 hour at RT to minimize non-specific antibody binding.

Primary Antibody Incubation:

Dilute the primary antibody against GPR183 (or the epitope tag) in antibody dilution buffer

(e.g., 1% BSA in PBS).

Aspirate the blocking buffer and add 200-300 µL of the diluted primary antibody solution to

each coverslip.

Incubate overnight at 4°C or for 1-2 hours at RT in a humidified chamber.

Secondary Antibody Incubation:

Wash the coverslips three times with PBS for 5 minutes each.
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Dilute a fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor

488) in the antibody dilution buffer. Protect from light from this point forward.

Add 200-300 µL of the diluted secondary antibody solution and incubate for 1 hour at RT

in the dark.

Counterstaining and Mounting:

Wash three times with PBS for 5 minutes each in the dark.

(Optional) Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes.

Wash once with PBS.

Carefully remove the coverslip from the well and mount it onto a glass slide using an anti-

fade mounting medium.

Imaging:

Allow the mounting medium to cure as per the manufacturer's instructions.

Visualize the cells using a confocal or widefield fluorescence microscope with appropriate

filters for the chosen fluorophores.
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Caption: Workflow for indirect immunofluorescence of GPR183.

Tracking GPR183 Trafficking with Live-Cell Imaging
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Application: Live-cell imaging allows for the dynamic tracking of GPR183 movement,

particularly its internalization from the plasma membrane following agonist stimulation.[10][11]

By fusing a fluorescent protein (e.g., GFP, mCherry) to the C-terminus of GPR183, researchers

can monitor receptor endocytosis in real-time, providing insights into desensitization,

regulation, and recycling pathways.

Experimental Protocol: Agonist-Induced Internalization
Plasmid Construction and Transfection:

Construct a plasmid encoding GPR183 with a fluorescent protein (e.g., EGFP) fused to its

C-terminus (GPR183-EGFP). The C-terminus is typically chosen to avoid interfering with

N-terminal ligand binding.

Seed HEK293 or other suitable cells onto glass-bottom imaging dishes.

Transfect cells with the GPR183-EGFP plasmid 24-48 hours before imaging, aiming for

moderate expression levels to avoid artifacts.

Imaging Preparation:

On the day of imaging, replace the culture medium with pre-warmed imaging buffer (e.g.,

HBSS or phenol red-free DMEM) supplemented with HEPES to maintain pH.

Place the dish on the microscope stage equipped with a temperature and CO₂-controlled

environmental chamber, maintaining conditions at 37°C and 5% CO₂.

Baseline Imaging:

Using a confocal microscope, locate a field of view with healthy, fluorescent cells.

Acquire baseline images for 2-5 minutes to ensure cell stability and establish the initial

localization of GPR183-EGFP, which should be predominantly at the plasma membrane.

Use the 488 nm laser for EGFP excitation.

Agonist Stimulation and Time-Lapse Acquisition:

Prepare a stock solution of the GPR183 agonist, 7α,25-OHC.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 18 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob00043d
https://pubmed.ncbi.nlm.nih.gov/41182966/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11531682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carefully add the agonist to the imaging dish to reach a final concentration known to

induce internalization (e.g., 10-100 nM).

Immediately start a time-lapse acquisition, capturing images every 30-60 seconds for 30-

60 minutes.

Data Analysis:

Analyze the resulting image series. Observe the translocation of the fluorescent signal

from the plasma membrane to intracellular puncta, which represent endocytic vesicles.

Quantify internalization by measuring the decrease in plasma membrane fluorescence

intensity and the corresponding increase in intracellular fluorescence intensity over time

using software like ImageJ/Fiji.
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Caption: Workflow for live-cell imaging of GPR183 internalization.
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Quantitative Data Summary: Receptor Trafficking
Parameter Description

Representative
Value

Reference

Agonist Concentration

Concentration of

7α,25-OHC used to

induce internalization

and chemotaxis.

10 nM [4]

Time to Max

Internalization

Time required to

observe the peak level

of receptor

internalization after

agonist addition.

15 - 30 minutes Varies by cell type

Internalization Rate

(t½)

The half-life of the

receptor population at

the plasma membrane

post-stimulation.

5 - 10 minutes Varies by cell type

Probing GPR183 Interactions with FRET
Application: Förster Resonance Energy Transfer (FRET) microscopy is a powerful technique for

studying protein-protein interactions in living cells.[12][13] It can be used to measure the

proximity (within 1-10 nm) between GPR183 and its interacting partners, such as G protein

subunits (e.g., Gαi) or β-arrestin, upon agonist stimulation.[7][14]

Experimental Protocol: GPR183 and β-Arrestin
Interaction

Plasmid Construction and FRET Pair Selection:

Select a suitable FRET pair, such as Cerulean (CFP, donor) and Venus (YFP, acceptor).

Create two plasmids: one encoding GPR183 fused to the CFP donor at its C-terminus

(GPR183-CFP) and another encoding β-arrestin-2 fused to the YFP acceptor (β-arrestin-

YFP).
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Cell Preparation and Transfection:

Seed cells (e.g., HEK293) on glass-bottom imaging dishes.

Co-transfect the cells with both GPR183-CFP and β-arrestin-YFP plasmids. It is crucial to

optimize the ratio of the plasmids to achieve comparable expression levels.

Prepare control samples: cells expressing only the donor (GPR183-CFP) and cells

expressing only the acceptor (β-arrestin-YFP) to determine spectral bleed-through.

FRET Imaging (Acceptor Photobleaching Method):

Place the dish on a confocal microscope stage with an environmental chamber (37°C, 5%

CO₂).

Pre-Bleach Imaging: In a co-transfected cell, acquire images in both the donor (CFP) and

acceptor (YFP) channels before and after agonist stimulation (e.g., 100 nM 7α,25-OHC for

5-10 minutes, which should recruit β-arrestin to the receptor).

Photobleaching: Select a region of interest (ROI) where the receptor and β-arrestin have

co-localized (e.g., at the plasma membrane or in endosomes). Use a high-intensity laser

(e.g., 514 nm for YFP) to selectively photobleach the acceptor fluorophore (Venus) within

the ROI until its signal is significantly reduced.

Post-Bleach Imaging: Immediately after bleaching, acquire another image in the donor

(CFP) channel.

Data Analysis:

If FRET was occurring, the donor's fluorescence (CFP) will be partially quenched. After the

acceptor (YFP) is bleached, this quenching is relieved, resulting in an increase in the

donor's fluorescence intensity (dequenching).

Calculate the FRET efficiency (E) in the ROI using the formula: E = (I_post - I_pre) / I_post

where I_post is the donor intensity after bleaching and I_pre is the donor intensity before

bleaching.
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A significant increase in donor fluorescence post-bleach indicates a direct interaction

between GPR183 and β-arrestin.

FRET Assay Principle and Workflow

Principle of FRET
Experimental Workflow

Donor (CFP)
Excited

475nm
Photon

No Interaction (>10nm)
Donor Emission

Acceptor (YFP) Donor (CFP)
Excited

Acceptor (YFP)
Emits Light

Interaction (<10nm)
Energy Transfer

530nm
Photon

Acceptor Emission

430nm
Photon

Co-transfect Cells with
GPR183-CFP & βArr-YFP

Stimulate with Agonist

Acquire Pre-Bleach
Images (CFP & YFP)

Photobleach YFP
in ROI

Acquire Post-Bleach
Image (CFP)

Calculate FRET Efficiency

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 18 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11531682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Principle and workflow for FRET-based protein interaction assays.

Quantitative Data Summary: FRET Assays
Parameter Description

Representative
Value

Reference

FRET Efficiency (E)

The fraction of energy

transferred from donor

to acceptor. Higher E

indicates closer

proximity.

5% - 25% [15] (General Range)

Dissociation Constant

(Kᴅ)

Affinity of the protein-

protein interaction.

Can be estimated

from titration FRET

experiments.

nM to µM range [15]

Föster Distance (R₀)

The distance at which

FRET efficiency is

50% for a given

donor-acceptor pair.

~5 nm (CFP-YFP) Varies by pair

Measuring GPR183 Function with Calcium Imaging
Application: While GPR183 primarily signals through Gαi, which inhibits cAMP production, co-

transfection of Gαi-coupled receptors with a chimeric G-protein (e.g., Gαqi) or in certain cellular

contexts can lead to the activation of the Gαq pathway and subsequent release of intracellular

calcium (Ca²⁺).[16] Monitoring these Ca²⁺ transients with fluorescent indicators provides a

robust, high-throughput functional readout of receptor activation.[17][18]

Experimental Protocol: Calcium Mobilization Assay
Cell Line Preparation:

Use a cell line (e.g., CHO-K1 or HEK293) stably or transiently expressing GPR183.
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To reliably couple the Gαi receptor to calcium release, co-transfect with a plasmid for a

chimeric G protein like Gαqi4myr.[16]

Seed the cells in a 96-well black, clear-bottom plate 24 hours prior to the assay.

Loading with Calcium Indicator:

Prepare a loading buffer containing a fluorescent calcium indicator such as Fluo-4 AM or

Fura-2 AM. The loading buffer typically contains the dye and a mild detergent like Pluronic

F-127 in an appropriate assay buffer (e.g., HBSS).

Aspirate the culture medium from the wells and add 100 µL of the loading buffer.

Incubate the plate for 45-60 minutes at 37°C in the dark.

Cell Washing:

Gently aspirate the loading buffer.

Wash the cells twice with 100 µL of assay buffer to remove excess extracellular dye.

After the final wash, leave 100 µL of assay buffer in each well.

Signal Measurement:

Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) or an

automated fluorescence microscope equipped with an injection head.

Set the instrument to excite at ~485 nm and read emission at ~525 nm for Fluo-4.

Record a baseline fluorescence reading for 10-20 seconds.

The instrument then injects a specific volume (e.g., 25 µL) of the GPR183 agonist (7α,25-

OHC) or antagonist into the wells while continuously reading the fluorescence signal.

Continue recording for another 2-3 minutes to capture the full calcium transient (a rapid

increase followed by a slower decay).

Data Analysis:
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The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F₀),

expressed as ΔF/F₀.

Plot the fluorescence response over time.

For dose-response experiments, plot the peak fluorescence response against the

logarithm of the agonist concentration to calculate the EC₅₀ value.
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Caption: Workflow for a GPR183 functional assay using calcium imaging.

Quantitative Data Summary: Functional Assays
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Parameter Description
Representative
Value

Reference

EC₅₀ (Agonist)

The concentration of

an agonist that

provokes a response

halfway between the

baseline and

maximum response.

209 nM (for a

synthetic agonist)
[16]

IC₅₀ (Antagonist)

The concentration of

an antagonist that

inhibits the response

to a fixed agonist

concentration by 50%.

Varies by compound N/A

Signal Window (S/B)

The ratio of the

maximum signal

(agonist-stimulated) to

the background signal

(unstimulated).

> 3-fold Assay dependent

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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